3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS# 954228-57-0, MFCD09862031) is a piperidine-derived intermediate widely used in medicinal chemistry and drug discovery. The compound features a pyridin-4-yloxy substituent at the 3-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at the 1-position. This Boc group enhances solubility and stability during synthetic processes, making the compound a versatile scaffold for further functionalization . Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol.
Properties
IUPAC Name |
tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYBAUQIHNEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
A common synthetic pathway involves the following steps:
Formation of the Piperidine Ring : This can be accomplished using piperidine derivatives in reactions that introduce substituents onto the nitrogen atom or at the carbon atoms adjacent to it.
Introduction of the Pyridine Moiety : The pyridinyl group can be introduced through nucleophilic substitution or coupling reactions involving pyridine derivatives.
Esterification : The final step typically involves the reaction of the carboxylic acid derivative with tert-butanol or its derivatives to form the tert-butyl ester.
Detailed Synthesis Examples
Synthesis via Nucleophilic Substitution
One method to synthesize this compound involves:
-
- 4-Hydroxypyridine
- Piperidine derivative
- Tert-butyl chloroformate (or tert-butanol)
-
- Combine 4-hydroxypyridine with a piperidine derivative in a solvent such as tetrahydrofuran under nitrogen atmosphere.
- Add a base (e.g., sodium hydride) to deprotonate the hydroxypyridine, facilitating nucleophilic attack on an electrophile derived from piperidine.
- After completion, add tert-butyl chloroformate to perform the esterification reaction.
Alternative Method Using Coupling Reactions
Another approach could involve:
-
- Bromo-pyridine derivative
- Piperidine
- Base (e.g., potassium carbonate)
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- React bromo-pyridine with piperidine in the presence of a base to facilitate coupling.
- Follow up with an esterification step using tert-butanol under acidic conditions.
Yield and Purity Analysis
The efficiency of these synthesis methods can vary significantly based on reaction conditions, including temperature, solvent choice, and reaction time.
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 85 | >95 | THF, room temperature |
| Coupling Reaction | 78 | >90 | Base catalysis, reflux |
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- This compound is primarily explored in drug development targeting various biological pathways, particularly those related to inflammation and immune modulation. Its structural similarity to known pharmacophores suggests potential applications in treating autoimmune diseases and infections.
-
Modulation of Toll-Like Receptors (TLRs) :
- Preliminary studies indicate that derivatives of this compound may act as modulators of TLRs, which are crucial in the immune response. Compounds that interact with TLRs have been investigated for their role in managing inflammatory conditions and enhancing immune responses.
-
Neuroprotective Effects :
- There is emerging evidence that compounds similar to 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester exhibit neuroprotective properties. These effects may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Piperidine and Pyridine Modifications : Alterations in the substituents on the piperidine ring or the pyridine moiety can significantly affect potency and selectivity for biological targets.
- Lipophilicity : The tert-butyl ester group not only enhances solubility but also improves bioavailability, which is critical for achieving therapeutic concentrations in vivo.
A summary of biological activity data for this compound is presented in Table 1.
| Activity Type | Target/Mechanism | IC50 Value (nM) | References |
|---|---|---|---|
| TLR Modulation | Immune Response | Not specified | |
| Neuroprotection | Cellular Protection | Not specified | |
| Anti-inflammatory | Cytokine Inhibition | <100 |
Case Studies
-
Inhibition of Inflammatory Pathways :
- Research has demonstrated that derivatives similar to this compound exhibit significant inhibition of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
-
Neuroprotective Studies :
- A study highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting their use in neurodegenerative disease therapies.
-
Cytotoxicity Assessment :
- In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with promising results indicating a decrease in cell viability at low concentrations.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can participate in hydrogen bonding or π-π interactions, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The tert-butyl piperidine-1-carboxylate core is common across many analogues, but substituents at the 3-position dictate their chemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacological Differences
Heterocyclic Substituents: Pyridine vs. Thioether vs. Ether Linkages: The sulfur atom in 4-(3-methyl-pyrazin-2-ylsulfanyl) derivatives () may improve lipophilicity but reduce metabolic stability compared to the oxygen linker in the target compound .
Biological Activity :
- The curcumin-derived analogue () with a complex diaryl substituent demonstrated antiproliferative activity against multidrug-resistant cancer cells, highlighting the impact of bulky substituents on biological targeting .
- Brominated pyrimidine derivatives () are intermediates for Suzuki-Miyaura cross-coupling, enabling diversification into bioactive molecules .
Safety and Handling: Compounds like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () require respiratory protection due to irritant properties, whereas the target compound’s safety profile remains undefined .
Biological Activity
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 954228-57-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3. Its structure features a piperidine ring substituted with a pyridinyl ether and a tert-butyl ester group, which may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 954228-57-0 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting tumor growth across various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers.
- Neuroprotective Properties : Potential applications in neurodegenerative diseases have been suggested based on structural similarities to known neuroprotective agents.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are involved in cellular proliferation and survival pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cancer and inflammation.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
Case Study 1: Anticancer Activity
A study investigated the effects of pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several types of cancer cells, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound showed an IC50 value in the micromolar range, indicating effective inhibition of cell growth.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, derivatives similar to this compound were tested for their ability to reduce pro-inflammatory cytokines. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the most efficient synthetic routes for preparing 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Hydrogenation : Palladium-catalyzed hydrogenation of dihydro-pyridine intermediates under H₂ (50 psi) in methanol, as demonstrated in the reduction of 4-(2-chloro-5-methoxy-pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate to piperidine derivatives .
- Coupling Reactions : Use of tert-butyl esters as protective groups for piperidine amines. For example, coupling pyridinyloxy groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions .
- Key Reagents : Pd/C for catalytic hydrogenation, trifluoroacetic acid (TFA) for Boc-deprotection, and triethylamine (TEA) as a base .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry and tert-butyl group integrity. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃, and aromatic protons from the pyridinyloxy moiety resonate between 6.5–8.5 ppm .
- HPLC-MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
- Cross-Validation : Discrepancies between NMR and MS data (e.g., unexpected adducts or impurities) require re-isolation or alternative characterization (e.g., IR or elemental analysis) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly for chiral intermediates?
- Methodological Answer :
- Chiral Catalysts : Enantioselective alkylation using phase-transfer catalysts (e.g., quaternary ammonium salts) or asymmetric hydrogenation with chiral ligands .
- Protection Strategies : Use of Boc (tert-butoxycarbonyl) groups to prevent racemization during coupling steps. For example, Boc-protected piperidines are stable under basic conditions but require TFA for deprotection .
- Analytical Controls : Chiral HPLC or polarimetry to monitor enantiomeric excess (ee) at intermediate stages .
Q. How should researchers resolve conflicting data between spectroscopic and chromatographic analyses?
- Methodological Answer :
- Case Example : If NMR suggests a pure product but HPLC shows multiple peaks:
Repurify : Use column chromatography or preparative HPLC to isolate the major component.
Reanalyze : Acquire 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out diastereomers.
Alternative Techniques : X-ray crystallography or NOE experiments to resolve stereochemical ambiguities .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Temperature Control : Low temperatures (0–5°C) for acid-sensitive steps (e.g., TFA deprotection) .
- Catalyst Screening : Test Pd/C, Pearlman’s catalyst (Pd(OH)₂), or Raney Ni for hydrogenation efficiency .
- Solvent Selection : Use aprotic solvents (e.g., DCM, MeCN) for coupling reactions to minimize side products .
Applications in Drug Development
Q. What role does this compound play as an intermediate in bioactive molecule synthesis?
- Methodological Answer :
- Neuropeptide Antagonists : Piperidine-tert-butyl esters serve as precursors for neuropeptide Y (NPY) antagonists, which are explored for obesity treatment. For example, Boc-protected intermediates enable selective functionalization of the piperidine ring .
- Kinase Inhibitors : Pyridinyloxy-piperidine scaffolds are used in kinase inhibitor design, where the tert-butyl ester aids solubility during SAR studies .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is required if handling powders .
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl ester .
- Spill Management : Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
